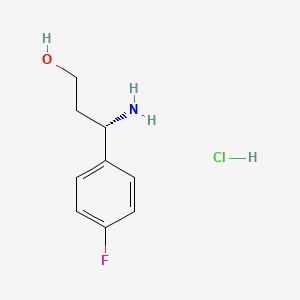

(S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol hydrochloride

Descripción general

Descripción

(S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol hydrochloride, also known as FPEA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound is a chiral molecule that has a specific stereochemistry, which makes it an attractive target for drug development.

Aplicaciones Científicas De Investigación

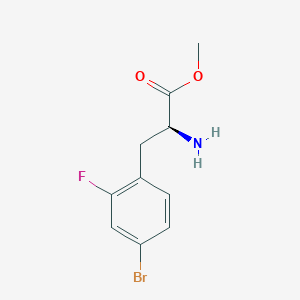

Pharmaceutical Research and Drug Synthesis : It has been investigated in the context of pharmaceutical research for the development of new medicinal products, as well as for understanding new drugs of abuse. For example, a study explored its derivative 3-Fluorophenmetrazine (3-FPM), which was initially invented for potential medical purposes. The study developed a method for detecting 3-FPM in biological samples, providing crucial data for forensic and clinical interpretations (Grumann et al., 2019).

Antimicrobial Agents : This compound has also been used in the synthesis of new antimicrobial agents. Research involving the synthesis of substituted phenyl azetidines, which includes derivatives of (S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol hydrochloride, demonstrated potential antimicrobial activity (Doraswamy & Ramana, 2013).

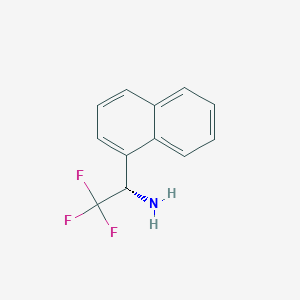

Enantioselective Synthesis : It has applications in enantioselective synthesis, a key process in the production of chiral drugs. For instance, a study developed a chiral amino alcohol-based ligand for the asymmetric alkynylation of chloral, yielding high enantiomeric excesses. This process is important for producing pharmaceutically relevant building blocks (Jiang & Si, 2004).

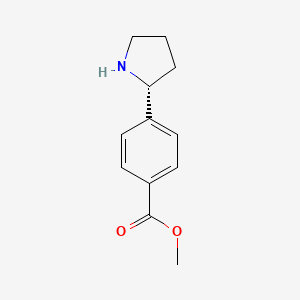

Cardioselectivity in Beta-Adrenoceptor Blocking Agents : Research has been conducted on the cardioselectivity of beta-adrenoceptor blocking agents, which involves derivatives of (S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol hydrochloride. These studies contribute to the development of more effective cardiovascular drugs (Rzeszotarski et al., 1979).

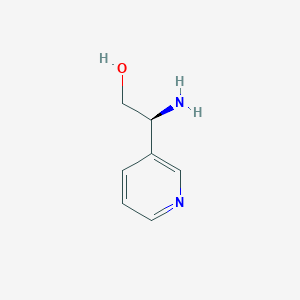

Lipase-Catalyzed Resolution in Asymmetric Synthesis : The compound has been used in the lipase-catalyzed resolution of chiral 1,3-amino alcohols, which is crucial for producing certain medications, such as the synthesis of (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).

Structure-Activity Relationships in Beta-Adrenoceptor Agents : Further studies have examined the structure-activity relationships in beta-adrenoceptor agents, where derivatives of (S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol hydrochloride play a significant role. This research aids in understanding how molecular modifications affect drug action (Engelhardt, 1984).

Mecanismo De Acción

Target of Action

Similar compounds such as 4-fluorophenylhydrazine hydrochloride have been used as intermediates in the synthesis of pharmaceuticals , suggesting that the compound may interact with a variety of biological targets.

Mode of Action

It’s known that the therapeutic response of a drug is initiated by binding to a physiological target . The efficacy, tolerability, and therapeutic index of the drug will be influenced by how efficiently the binding is coupled to physiology .

Biochemical Pathways

It’s worth noting that the influence of coupling efficiency on dose-response relationships is determined by drug binding kinetics and drug-induced conformational changes to the physiological target .

Pharmacokinetics

Similar compounds such as 4-fluorophenylhydrazine hydrochloride have been used in pharmaceutical synthesis , suggesting that they may have favorable ADME properties.

Result of Action

Similar compounds have been used in the synthesis of drugs used in the treatment of various conditions , suggesting that they may have significant biological effects.

Propiedades

IUPAC Name |

(3S)-3-amino-3-(4-fluorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOBEMYECBNQKF-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CCO)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol hydrochloride | |

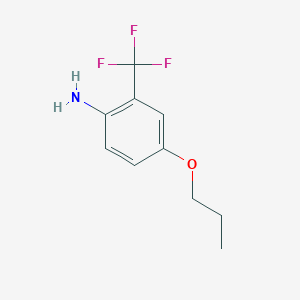

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.